molecular formula C12H17BrN2O2 B2458377 tert-Butyl N-[(2-amino-5-bromophenyl)methyl]carbamate CAS No. 2365419-71-0

tert-Butyl N-[(2-amino-5-bromophenyl)methyl]carbamate

Cat. No.: B2458377
CAS No.: 2365419-71-0
M. Wt: 301.184
InChI Key: NQFNAHFFPTVJTD-UHFFFAOYSA-N
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Description

tert-Butyl N-[(2-amino-5-bromophenyl)methyl]carbamate: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butyl carbamate group attached to a 2-amino-5-bromophenylmethyl moiety. It is often used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(2-amino-5-bromophenyl)methyl]carbamate typically involves several steps. One common method starts with the bromination of a suitable aromatic precursor, followed by the introduction of the amino group. The final step involves the protection of the amino group with a tert-butyl carbamate moiety. The reaction conditions often include the use of solvents like methylene chloride or chloroform and catalysts such as palladium in cross-coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(2-amino-5-bromophenyl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-[(2-amino-5-bromophenyl)methyl]carbamate is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: In biological and medical research, this compound is used to study the effects of various functional groups on biological activity. It can serve as a building block for the synthesis of potential drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of compounds with specific properties .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-(2-bromoethyl)carbamate
  • tert-Butyl N-methylcarbamate

Comparison: Compared to similar compounds, tert-Butyl N-[(2-amino-5-bromophenyl)methyl]carbamate is unique due to the presence of both amino and bromine groups on the aromatic ringThe tert-butyl carbamate group also provides additional stability compared to other carbamate derivatives .

Properties

IUPAC Name

tert-butyl N-[(2-amino-5-bromophenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)15-7-8-6-9(13)4-5-10(8)14/h4-6H,7,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFNAHFFPTVJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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